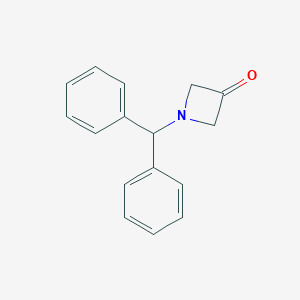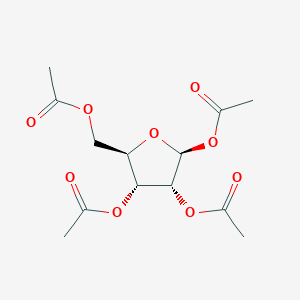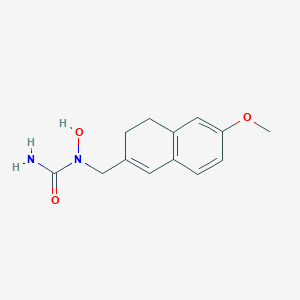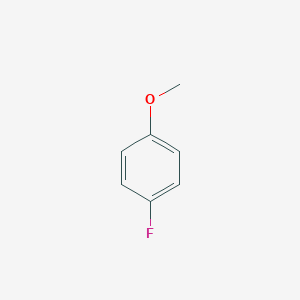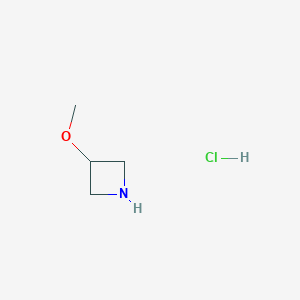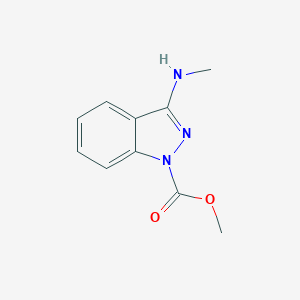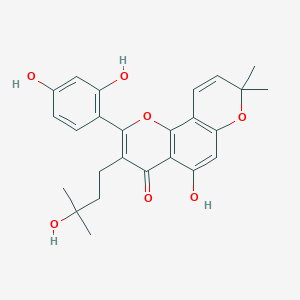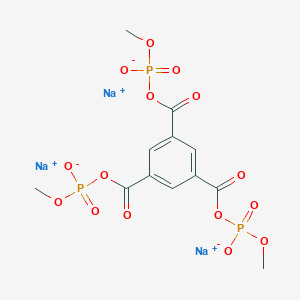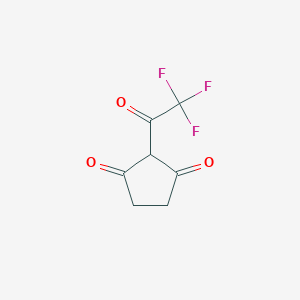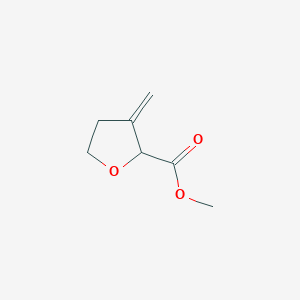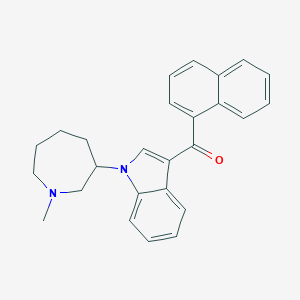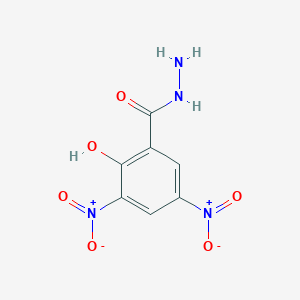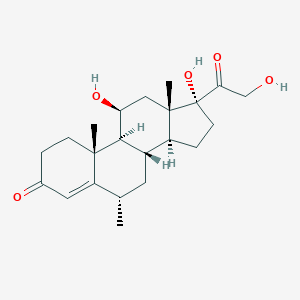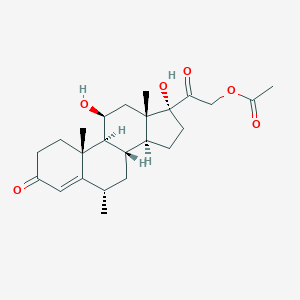![molecular formula C21H19NO2S B119607 Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- CAS No. 147054-74-8](/img/structure/B119607.png)
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-
Übersicht
Beschreibung
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- is a chemical compound that is widely used in scientific research. It is a type of aziridine, which is a highly reactive three-membered heterocyclic organic compound that contains a nitrogen atom and two carbon atoms. Aziridines have been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- is not fully understood. However, it is believed to work by alkylating DNA and RNA, which can lead to the inhibition of protein synthesis and cell death. Aziridines are also known to form covalent adducts with nucleophiles, such as amino acids and nucleotides, which can lead to the inhibition of enzyme activity.
Biochemische Und Physiologische Effekte
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth and proliferation of cancer cells, as well as the replication of viruses and bacteria. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models of cancer. However, more research is needed to fully understand the biochemical and physiological effects of aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- in lab experiments is its high reactivity, which allows for the formation of covalent adducts with nucleophiles. This can be useful in studying enzyme activity and inhibition. However, the high reactivity of aziridines can also make them difficult to handle and store. In addition, aziridines can be toxic and carcinogenic, which requires careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research on aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-. One area of interest is the development of new cancer treatments based on the inhibition of specific enzymes or pathways. Another area of research is the development of new antiviral and antibacterial agents. In addition, the use of aziridines in the development of new materials, such as polymers and coatings, is an area of growing interest. Finally, the development of new synthetic methods for aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- could lead to the discovery of new compounds with unique biological activities.
Wissenschaftliche Forschungsanwendungen
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- has been used in a variety of scientific research applications. One area of research is the development of new cancer treatments. Aziridines have been shown to have potent antitumor activity by inhibiting the growth and proliferation of cancer cells. Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- has also been used in the development of new antiviral and antibacterial agents. In addition, aziridines have been studied for their potential as enzyme inhibitors, which could lead to the development of new drugs for a variety of diseases.
Eigenschaften
CAS-Nummer |
147054-74-8 |
|---|---|
Produktname |
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- |
Molekularformel |
C21H19NO2S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine |
InChI |
InChI=1S/C21H19NO2S/c1-16-12-14-19(15-13-16)25(23,24)22-20(17-8-4-2-5-9-17)21(22)18-10-6-3-7-11-18/h2-15,20-21H,1H3 |
InChI-Schlüssel |
GAZMCGHPHRQBPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


